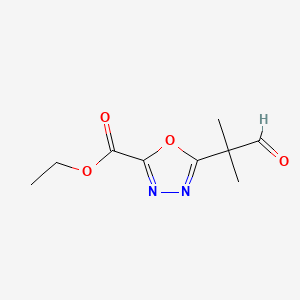
5-(Methylsulfonyl)quinoxalin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylsulfonyl)quinoxalin-6-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. This compound is characterized by the presence of a quinoxaline core substituted with a methylsulfonyl group at the 5-position and an amine group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 5-(Methylsulfonyl)quinoxalin-6-amine, typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by acids or bases, depending on the specific conditions required . For instance, the condensation of o-phenylenediamine with a suitable diketone in the presence of an acid catalyst can yield the desired quinoxaline derivative .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions . The scalability of these methods ensures that large quantities of the compound can be produced for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylsulfonyl)quinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.
Substitution: The amine group at the 6-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, dihydroquinoxaline compounds, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
5-(Methylsulfonyl)quinoxalin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Methylsulfonyl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(Methylsulfonyl)quinoxalin-6-amine include:
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological properties.
Cinnoline: A structurally related compound with potential therapeutic applications.
Phthalazine: Another isomeric compound with diverse biological activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can confer distinct chemical and biological properties. The presence of the methylsulfonyl group at the 5-position and the amine group at the 6-position can influence the compound’s reactivity and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
5-methylsulfonylquinoxalin-6-amine |
InChI |
InChI=1S/C9H9N3O2S/c1-15(13,14)9-6(10)2-3-7-8(9)12-5-4-11-7/h2-5H,10H2,1H3 |
Clave InChI |
KRINYLQDCHUUOD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC2=NC=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Aminospiro[2.3]hexane-5-carboxylic](/img/structure/B14897508.png)




![N-benzyl-1-[4-(methylsulfanyl)phenyl]methanamine](/img/structure/B14897523.png)




![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
